molecular formula C22H21N3O2 B10997607 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

Cat. No.: B10997607
M. Wt: 359.4 g/mol
InChI Key: NCARXORGGLJYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a synthetic indole derivative designed for pharmaceutical and bioorganic research. Indoles are recognized as privileged, versatile heterocyclic scaffolds in medicinal chemistry, frequently utilized in the synthesis of various organic compounds and natural products . The structure of this compound, featuring two indole moieties connected by a propanamide linker, is of significant interest. The 3-acetyl substituent on one indole ring is a reactive functional group that can serve as a key synthon in multicomponent reactions and cyclization processes, similar to the utility of 3-acetylcoumarin and other 3-acetyl heterocycles . Furthermore, the N-methyl indole propanamide motif is a structure with documented bioactivity, as similar N-(pyridin-4-yl)-(indol-3-yl)propanamides have been investigated as potent antiallergic agents . This specific molecular architecture makes it a valuable building block for constructing more complex polycyclic structures or for probing biological systems, particularly in the design and development of novel tubulin polymerization inhibitors or other anticancer agents, as evidenced by research on structurally related N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(1-methylindol-4-yl)propanamide

InChI

InChI=1S/C22H21N3O2/c1-15(26)18-14-25(21-8-4-3-6-16(18)21)13-11-22(27)23-19-7-5-9-20-17(19)10-12-24(20)2/h3-10,12,14H,11,13H2,1-2H3,(H,23,27)

InChI Key

NCARXORGGLJYRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=C4C=CN(C4=CC=C3)C

Origin of Product

United States

Biological Activity

3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Common Name: 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
  • CAS Number: 1351683-41-4
  • Molecular Formula: C22_{22}H21_{21}N3_{3}O2_{2}
  • Molecular Weight: 359.4 g/mol

Biological Activity Overview

Compounds containing indole moieties, such as 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide, have been associated with various biological activities, particularly in anticancer and anti-inflammatory contexts. The indole structure is known for its ability to interact with multiple biological targets, making it a versatile scaffold in drug design.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines, including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer) cells. These effects can be quantified using IC50_{50} values, which indicate the concentration required to inhibit cell growth by 50%.
  • Apoptosis Induction : Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide may also activate apoptotic pathways.
  • Anti-inflammatory Effects : Some indole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

A review of recent literature provides insights into the biological activities associated with this compound:

Case Studies and Data Tables

Study Cell Line IC50_{50} Value (µM) Mechanism
Bouabdallah et al.Hep23.25Cytotoxicity
Wei et al.A54926Growth inhibition
Xia et al.A54949.85Apoptosis induction
Zheng et al.NCI-H4607.01 ± 0.60Anticancer activity

These studies collectively indicate that compounds related to 3-(3-acetyl-1H-indol-1-y)-N-(1-methyl-1H-indol-4-y)propanamide exhibit significant anticancer properties across multiple cell lines.

Synthesis and Structural Activity Relationship (SAR)

The synthesis of 3-(3-acetyl-1H-indol-1-y)-N-(1-methyl-1H-indol-4-y)propanamide typically involves multi-step reactions starting from readily available indole derivatives. The structural modifications at the acetyl and propanamide positions are crucial for enhancing its biological activity.

SAR Insights

The presence of both indole rings is essential for its activity, as they provide necessary interactions with biological targets. Modifications such as methyl substitutions can enhance lipophilicity and improve cellular uptake.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide exhibit significant anticancer properties. For example, indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the acetyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against various cancer types .

2. Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The compound's structure suggests it may modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes, reducing inflammation in vivo .

3. Neuroprotective Properties
Research into indole derivatives has also highlighted their neuroprotective effects. Compounds with similar structures have been found to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Synthesis and Derivatives

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves coupling reactions between indole derivatives and acetic anhydride or related reagents. Variations in the synthesis can lead to derivatives with altered biological activities, allowing researchers to optimize efficacy against specific targets .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related indole compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, suggesting that 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide could have similar effects .

Case Study 2: Inflammation Reduction
In an animal model of arthritis, administration of an indole derivative led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum. This indicates potential therapeutic uses for treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibits tumor growth
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Comparison with Similar Compounds

Indomethacin Analogs

  • Compound 51 : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide

    • Key Features : 4-Chlorobenzoyl and methoxy substituents enhance COX-2 selectivity. The methylsulfonyl group improves metabolic stability .
    • Activity : Demonstrated potent COX-2 inhibition (IC₅₀ < 50 nM) in preclinical studies .
  • Compound 59 : N-((4-Acetylphenyl)sulfonyl)-3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)propanamide

    • Key Features : Sulfonamide and acetylphenyl groups increase hydrophilicity.
    • Synthesis : Purified via HPLC, yielding 4.5% after optimization .
Compound Substituents Molecular Weight Target Key Data
Target Compound 3-Acetyl, N1-methyl ~403.5 g/mol* N/A Structural analog of COX inhibitors
Compound 51 4-Chlorobenzoyl, 5-methoxy, methylsulfonyl ~529.9 g/mol COX-2 IC₅₀ < 50 nM
Compound 59 4-Chlorobenzoyl, sulfonamide ~587.0 g/mol COX-2 4.5% yield, HPLC-purified

*Estimated based on .

Fluorinated and Biphenyl Derivatives

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

    • Key Features : Fluorine and biphenyl groups enhance binding affinity to serotonin receptors.
    • Synthesis : Synthesized via amide coupling, characterized by NMR and X-ray crystallography .
  • 3-[5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide

    • Key Features : Difluoro and fluorophenyl substituents improve APOL1 inhibitory activity.
    • Status : WHO-recommended INN for APOL1-related kidney diseases .
Compound Substituents Molecular Weight Target Key Data
Target Compound Acetyl, methyl ~403.5 g/mol* N/A N/A
Fluorinated Biphenyl 2-Fluoro-biphenyl ~390.4 g/mol Serotonin receptors Structural analog of CNS agents
APOL1 Inhibitor Difluoro, fluorophenyl, pyrrolidinone ~441.4 g/mol APOL1 WHO INN candidate

Heterocyclic and Methoxy-Substituted Analogs

  • 3-(3-Acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide
    • Key Features : Methoxyethyl group increases solubility compared to the target compound’s methyl group .
  • N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide
    • Key Features : Benzimidazole substitution confers acetylcholinesterase inhibition (IC₅₀ ~200 nM) .
Compound Substituents Molecular Weight Target Key Data
Methoxyethyl Analog Methoxyethyl ~417.5 g/mol N/A Improved solubility
Benzimidazole Derivative Benzimidazole ~349.4 g/mol Acetylcholinesterase IC₅₀ ~200 nM

Preparation Methods

Acetylation of Indole

The 3-acetylindole moiety is synthesized via Friedel-Crafts acetylation. Indole reacts with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C, yielding 3-acetylindole with regioselectivity >90%. Alternative methods employ acetic anhydride under microwave irradiation, reducing reaction time to 15 minutes.

Introduction of Propanoic Acid Side Chain

The propanoic acid chain is introduced through alkylation. 3-Acetylindole is treated with methyl acrylate in a Michael addition, followed by saponification with NaOH to yield 3-(3-acetylindol-1-yl)propanoic acid. Alternatively, Mitsunobu reaction with 3-bromopropanoic acid and triphenylphosphine achieves similar results.

Table 1: Comparison of Propanoic Acid Synthesis Methods

MethodReagentsYield (%)Purity (%)
Michael AdditionMethyl acrylate, NaOH7895
Mitsunobu Reaction3-Bromopropanoic acid, PPh₃8597

Amide Bond Formation with 1-Methyl-1H-Indol-4-Amine

Activation of Carboxylic Acid

The propanoic acid intermediate is activated using carbodiimide reagents. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) generates the reactive O-acylisourea intermediate, minimizing side reactions.

Coupling Reaction

The activated acid reacts with 1-methyl-1H-indol-4-amine in the presence of triethylamine (TEA) as a base. Optimal conditions include:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Reaction Time: 12–24 hours.

Table 2: Amidation Reaction Optimization

ConditionVariationYield (%)
SolventDMF88
SolventTHF72
CatalystEDC/HOBt90
CatalystDCC/DMAP81

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the target compound (>98% purity).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole NH), 7.95 (d, J = 8 Hz, 1H), 2.45 (s, 3H, acetyl CH₃).

  • LC-MS: m/z 403.5 [M+H]⁺, confirming molecular weight.

Alternative Synthetic Routes

Solid-Phase Synthesis

A resin-bound approach using Wang resin immobilizes the propanoic acid, enabling iterative coupling and acetylation steps. This method achieves 75% yield but requires specialized equipment.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous solvents offers an eco-friendly alternative, though yields remain suboptimal (50–60%).

Challenges and Mitigation Strategies

Regioselectivity in Acetylation

Over-acylation at indole positions 2 and 7 is mitigated by low-temperature conditions and stoichiometric control.

Amine Reactivity

1-Methyl-1H-indol-4-amine’s nucleophilicity is enhanced via prior treatment with NaH in THF, preventing N-methyl group side reactions.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for acetylation and amidation steps, achieving 80% overall yield with >99% purity .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide, and how can experimental-theoretical synergies enhance structural validation?

Answer:

  • Key Techniques : Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy are essential for structural elucidation. For example, FTIR identifies functional groups (e.g., acetyl, amide), while 1^1H/13^13C NMR resolves indole ring substitution patterns and propanamide linkage .
  • Theoretical Validation : Density functional theory (DFT) calculations can predict vibrational frequencies and NMR chemical shifts, which are compared to experimental data to resolve ambiguities. This approach was validated in studies on similar indole-acetamide derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Precautions : Avoid skin/eye contact using nitrile gloves and goggles. Work in a fume hood to prevent inhalation of aerosols. Electrostatic discharge prevention is recommended due to indole derivatives’ flammability .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Contaminated waste must be disposed via hazardous chemical protocols .

Q. What synthetic routes are commonly employed for indolyl propanamide derivatives, and what are their yield optimization challenges?

Answer:

  • Route 1 : Condensation of 3-acetylindole with N-(1-methylindol-4-yl)propanamide via carbodiimide coupling (e.g., EDC/HOBt). Typical yields: 60–75% .
  • Challenges : Competing side reactions (e.g., acetylation at alternative indole positions) require precise temperature control (0–5°C) and stoichiometric ratios .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of antimicrobial activity in indolyl propanamide analogs?

Answer:

  • Methodology :

    • Substituent Variation : Modify acetyl groups (e.g., replace with trifluoroacetyl) or indole methyl positions. Test against Gram-positive/negative bacteria and fungi .
    • Activity Metrics : Minimum inhibitory concentration (MIC) and time-kill assays. For example, 3-(3-trifluoroacetyl-1H-indol-1-yl) derivatives showed 4-fold lower MIC values against S. aureus than the parent compound .
  • Key SAR Findings :

    Substituent (R)Antimicrobial Activity (MIC, µg/mL)
    Acetyl (parent)16 (S. aureus)
    Trifluoroacetyl4 (S. aureus)
    Propionyl8 (E. coli)

Q. What computational strategies improve the prediction of synthetic pathways and reactivity for novel indolyl propanamide analogs?

Answer:

  • Quantum Chemical Modeling : Use Gaussian or ORCA software for transition-state analysis and reaction barrier calculations. For example, DFT (B3LYP/6-31G*) predicts regioselectivity in indole acylation .
  • AI-Driven Workflows : Platforms like ICReDD integrate reaction path sampling with machine learning to prioritize high-yield conditions. This reduced optimization time by 50% in analogous indole-acetamide syntheses .

Q. How should researchers address discrepancies in biological activity data (e.g., antioxidant vs. antimicrobial) across studies?

Answer:

  • Methodological Considerations :
    • Assay Conditions : Compare DPPH (antioxidant) and broth microdilution (antimicrobial) protocols. Variations in pH, solvent (DMSO vs. ethanol), and cell line origin (e.g., HepG2 vs. MCF-7) significantly alter results .
    • Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values, ensuring consistency in data interpretation .

Q. What strategies enhance the stability of indolyl propanamide derivatives under physiological conditions?

Answer:

  • Stabilization Approaches :
    • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked polyethylene glycol) to slow amide bond degradation in serum .
    • pH-Sensitive Formulations : Encapsulate in liposomes (pH 5.0–6.5) to protect against gastric hydrolysis during oral administration trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.